Sp-8-Br-cAMPS (sodium)

Description

Overview of cAMP as a Second Messenger in Cellular Regulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a pivotal second messenger molecule essential for intracellular signal transduction in a vast array of biological processes. nih.gov As a derivative of adenosine triphosphate (ATP), cAMP plays a crucial role in conveying signals from the cell surface to the interior, thereby initiating a cascade of cellular responses. nih.govwikipedia.org The synthesis of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase, which is often activated by the binding of hormones and other signaling molecules to G protein-coupled receptors on the cell membrane. mdpi.comcapes.gov.br

Once produced, cAMP exerts its effects primarily through the activation of protein kinase A (PKA), a key enzyme in numerous signaling pathways. capes.gov.br The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits, which then phosphorylate specific substrate proteins, altering their activity and leading to changes in cellular functions such as metabolism, gene transcription, and cell growth and differentiation. capes.gov.brscielo.br Beyond PKA, cAMP can also directly regulate the function of other proteins, including ion channels and the Exchange proteins activated by cAMP (Epac). nih.govwikipedia.org The intricate regulation of cAMP levels and its downstream signaling pathways underscores its importance as a universal regulator of cellular function. wikipedia.orgnih.gov

Rationale for Utilizing Stable and Specific cAMP Analogs in Research

While cAMP is fundamental to cellular signaling, its direct use in experimental research is hampered by several limitations. Native cAMP is rapidly degraded by enzymes called phosphodiesterases (PDEs), which hydrolyze it to adenosine monophosphate (AMP), thus terminating the signal. caymanchem.com This rapid degradation makes it challenging to maintain effective concentrations of cAMP within cells for research purposes. Furthermore, the inherent polarity of cAMP restricts its ability to passively diffuse across the lipophilic cell membrane.

To overcome these challenges, researchers have developed a wide array of synthetic cAMP analogs. These modified molecules are designed to have improved properties, such as increased stability against enzymatic degradation by PDEs and enhanced membrane permeability. nih.govnih.gov By modifying the chemical structure of cAMP, for instance by adding a bromine atom at the 8-position or a sulfur atom to the phosphate (B84403) group, scientists have created analogs that can effectively penetrate cells and activate cAMP-dependent pathways in a more sustained and controlled manner. caymanchem.comresearchgate.net The development of these analogs has been instrumental in dissecting the complex roles of cAMP signaling in various cellular processes. mdpi.comnih.gov

Historical Context of Sp-8-Br-cAMPS (sodium) Development as a Research Tool

The development of Sp-8-Br-cAMPS (sodium) emerged from the ongoing effort to create more potent and specific tools for studying cAMP-mediated signal transduction. Early research led to the creation of first-generation analogs like 8-bromo-cAMP and dibutyryl-cAMP, which offered improved membrane permeability and some resistance to hydrolysis by phosphodiesterases. nih.gov However, the quest for even more stable and effective PKA activators continued.

A significant advancement came with the synthesis of phosphorothioate (B77711) analogs of cAMP, where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom. This modification, particularly in the Sp-conformation (Sp-cAMPS), was found to confer substantial resistance to degradation by PDEs. caymanchem.com Independently, the 8-bromo modification was known to enhance the lipophilicity and membrane permeability of cAMP. researchgate.net

Sp-8-Br-cAMPS was rationally designed by combining these two advantageous modifications: the bromine atom at the 8-position of the adenine (B156593) ring and the sulfur atom in the Sp-configuration of the cyclic phosphate group. caymanchem.com This combination resulted in a compound with significantly enhanced lipophilicity, making it more cell-permeable than its predecessors, and high resistance to enzymatic hydrolysis, ensuring a more stable and prolonged activation of PKA. caymanchem.combiolog.de These superior properties have established Sp-8-Br-cAMPS as a valuable and widely used research tool for investigating the physiological and pathological roles of the cAMP signaling pathway.

Detailed Research Findings

Sp-8-Br-cAMPS (sodium) has been characterized as a potent activator of PKA, with an EC50 value reported to be around 360 nM. nih.govmedchemexpress.com Its enhanced lipophilicity and resistance to phosphodiesterases contribute to its effectiveness in cell-based assays. caymanchem.combiolog.de Research has shown that Sp-8-Br-cAMPS can induce the guanine-nucleotide-exchange factor activity of Epac, another important downstream effector of cAMP. biolog.de

The structural modifications of Sp-8-Br-cAMPS, specifically the Sp-isomer of the phosphorothioate and the 8-bromo substitution, are key to its function. The "Sp" designation refers to the stereochemistry at the phosphorus atom, which is crucial for its agonist activity at PKA. researchgate.net In contrast, the Rp-isomer (Rp-8-Br-cAMPS) acts as a competitive inhibitor of PKA. nih.gov

| Property | Description | Source |

| Chemical Name | 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, sodium salt | caymanchem.com |

| Synonyms | Sp-8-bromo-cAMPS, Sp-8-Br-cAMPS (sodium) | caymanchem.com |

| Molecular Formula | C10H10BrN5O5PS · Na | caymanchem.com |

| Mechanism of Action | Potent, cell-permeable activator of cAMP-dependent protein kinase (PKA). Also activates Exchange protein directly activated by cAMP (Epac). | caymanchem.combiolog.de |

| Key Features | Metabolically resistant to phosphodiesterases and significantly more lipophilic and membrane-permeant compared to Sp-cAMPS. | caymanchem.combiolog.de |

| EC50 for PKA activation | ~360 nM | nih.govmedchemexpress.com |

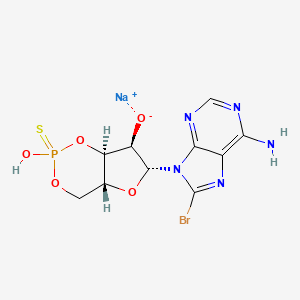

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10BrN5NaO5PS |

|---|---|

Molecular Weight |

446.15 g/mol |

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-olate |

InChI |

InChI=1S/C10H10BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9H,1H2,(H,18,23)(H2,12,13,14);/q-1;+1/t3-,5-,6-,9-,22?;/m1./s1 |

InChI Key |

COTFYAYRSWNIMJ-QKAIHBBZSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)[O-])OP(=S)(O1)O.[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)[O-])OP(=S)(O1)O.[Na+] |

Origin of Product |

United States |

Mechanistic Characterization and Molecular Interactions of Sp 8 Br Camps Sodium

Activation Profile of Protein Kinase A (PKA) Isoforms by Sp-8-Br-cAMPS (sodium)

Sp-8-Br-cAMPS is recognized as a potent activator of Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways. medchemexpress.comcaymanchem.com Its efficacy stems from its ability to mimic cAMP and bind to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits.

Specificity and Potency for PKA Catalytic Activity

Sp-8-Br-cAMPS demonstrates notable potency in activating PKA. It has been reported to have a half-maximal effective concentration (EC50) for PKA activation of approximately 360 nM. medchemexpress.com Another study reports an EC50 of 1.5 µM. caymanchem.com This compound is a PKA agonist, and its structural modifications contribute to its effectiveness. caymanchem.com The combination of the 8-bromo modification and the Sp-phosphorothioate linkage results in a compound that effectively activates PKA-dependent pathways. caymanchem.com

Differential Engagement of PKA Type I and Type II Regulatory Subunits

PKA exists in two major isoforms, Type I (PKA-I) and Type II (PKA-II), which are distinguished by their regulatory subunits (RI and RII, respectively). While Sp-8-Br-cAMPS activates both isoforms, its diastereomer, Rp-8-Br-cAMPS, has been shown to be a more selective antagonist for PKA-I compared to PKA-II. researchgate.net This suggests that the "Sp" configuration is crucial for the broad activation of PKA isoforms. Research utilizing Sp-8-Br-cAMPS has been instrumental in studies where general PKA activation is desired to understand its downstream effects. For instance, it has been used to investigate the role of PKA in T-cell proliferation and immune responses. aai.orgaai.org In sensory neurons, Sp-8-Br-cAMPS has been shown to induce the phosphorylation of RII subunits, a key step in PKA-II activation. biologists.comresearchgate.netnih.gov The structure of the cAMP-binding domains in RI and RII subunits differs, which can be exploited for the design of isoform-selective analogs. nih.gov

Resistance to Cyclic Nucleotide Phosphodiesterase (PDE) Hydrolysis

A significant advantage of Sp-8-Br-cAMPS is its enhanced resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. caymanchem.comaacrjournals.orghellobio.com

Molecular Basis of Enzymatic Stability

The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate (B84403) ring (a phosphorothioate (B77711) modification) is the primary reason for the compound's resistance to PDE hydrolysis. aacrjournals.orgpnas.org This alteration makes the phosphodiester bond less susceptible to the catalytic action of PDEs. This increased stability is a shared feature with other phosphorothioate-modified cAMP analogs. pnas.orgbiolog.de

Implications for Sustained Intracellular Signaling Dynamics

The resistance of Sp-8-Br-cAMPS to enzymatic degradation leads to a prolonged intracellular presence compared to natural cAMP. hellobio.com This sustained elevation of the PKA activator allows for the study of long-term cellular responses to PKA signaling without the need for continuous stimulation or the use of PDE inhibitors. biologists.com This property is particularly valuable in experimental setups aiming to dissect the downstream consequences of persistent PKA activation. biologists.comnih.gov

Cellular Permeability and Bioavailability Considerations for In Vitro and Ex Vivo Studies

Sp-8-Br-cAMPS is designed to be cell-permeable, a crucial characteristic for its use in cellular assays. caymanchem.combiolog.de Its lipophilicity is significantly greater than that of cAMP and even its precursor analog, 8-Br-cAMP, facilitating its passage across cell membranes. researchgate.netresearchgate.net The acetoxymethyl (AM) ester form, Sp-8-Br-cAMPS-AM, exhibits even greater membrane permeability. biolog.debiolog.de Once inside the cell, esterases cleave the AM group, releasing the active, more polar Sp-8-Br-cAMPS, which then accumulates intracellularly. biolog.de This pro-drug strategy enhances the effective intracellular concentration of the PKA activator. biolog.derupress.org

Interactive Data Table: Properties of Sp-8-Br-cAMPS (sodium)

| Property | Value | Source |

|---|---|---|

| PKA Activation (EC50) | 360 nM | medchemexpress.com |

| PKA Activation (EC50) | 1.5 µM | caymanchem.com |

| PKA Activation (EC50) (AM-ester form) | 1.3 µM | biologists.com |

| Molecular Feature | 8-bromo substitution | caymanchem.com |

| Molecular Feature | Sp-phosphorothioate | caymanchem.com |

| Key Characteristic | PDE Resistant | caymanchem.comaacrjournals.org |

| Key Characteristic | Cell-Permeable | caymanchem.combiolog.de |

| Lipophilicity | Higher than cAMP and 8-Br-cAMP | researchgate.netresearchgate.net |

Mechanisms of Membrane Translocation

The ability of cyclic nucleotide analogs to traverse the cell membrane is a critical determinant of their biological activity in intact cell systems. Unmodified cyclic nucleotides, such as cAMP, are generally considered to have poor membrane permeability due to their polar and ionic nature. researchgate.netresearchgate.net To overcome this limitation, analogs like Sp-8-Br-cAMPS have been synthesized with modifications that enhance their ability to enter cells.

While Sp-8-Br-cAMPS is designed to be cell-permeable, its translocation is still a time- and lipophilicity-dependent process. d-nb.info Studies have shown that the intracellular concentration of such analogs is typically a fraction of the extracellular concentration applied, generally in the range of 10–30%. d-nb.info Once inside the cell, the active analog is effectively "trapped," allowing it to interact with its intracellular targets, primarily Protein Kinase A (PKA). biolog.de

Further modifications, such as the addition of acetoxymethyl (AM) esters, can create a prodrug form (e.g., Sp-8-Br-cAMPS-AM) with even greater membrane permeability. biolog.demdpi.com These AM esters neutralize the negative charge of the phosphate group, further increasing lipophilicity. Once inside the cell, esterases cleave the AM groups, releasing the active Sp-8-Br-cAMPS and trapping it within the cytoplasm. biolog.de

Comparative Analysis of Lipophilicity with Other cAMP Analogs

The lipophilicity of cAMP analogs is a key factor influencing their membrane permeability and, consequently, their efficacy in cellular assays. Sp-8-Br-cAMPS has been specifically designed to have improved lipophilicity over earlier cAMP analogs. biolog.decaymanchem.com

The introduction of a bromine atom at the 8-position and a phosphorothioate group significantly increases the lipophilicity of Sp-8-Br-cAMPS. Research indicates that Sp-8-Br-cAMPS is approximately twice as lipophilic as 8-Br-cAMP and four times more lipophilic than the parent molecule, cAMP. researchgate.netnih.gov This increased lipophilicity translates to enhanced membrane permeance. biolog.denih.gov

A comparative analysis with other analogs reveals a spectrum of lipophilicities. For instance, N6,O2'-dibutyryl-cAMP (DB-cAMP) is another well-known membrane-permeant analog with significantly increased lipophilicity—over 20 times that of cAMP. researchgate.net However, DB-cAMP can be metabolized into butyrate (B1204436) and N6-monobutyryl cAMP, which can have off-target effects. researchgate.net Sp-8-Br-cAMPS, being resistant to hydrolysis by phosphodiesterases (PDEs), offers an advantage by providing a more stable and specific activation of PKA. biolog.decaymanchem.com

The Rp-isomer, Rp-8-Br-cAMPS, which acts as a PKA antagonist, is also more lipophilic than cAMP, though it is considered to have only modest membrane permeability. nih.govoup.com Other analogs, such as 8-pCPT-cAMP, are even more lipophilic than 8-Br-cAMP. d-nb.info The following tables provide a comparative overview of the lipophilicity and characteristics of Sp-8-Br-cAMPS and other relevant cAMP analogs.

Table 1: Comparative Lipophilicity of cAMP Analogs

| Compound | Relative Lipophilicity Compared to cAMP | Key Structural Modifications |

| cAMP | Baseline | None |

| 8-Br-cAMP | ~2 times more lipophilic than cAMP researchgate.netnih.gov | Bromine at C-8 position nih.gov |

| Sp-8-Br-cAMPS | ~4 times more lipophilic than cAMP; ~2 times more lipophilic than 8-Br-cAMP researchgate.netnih.gov | Bromine at C-8 position, Sp-phosphorothioate nih.gov |

| Rp-8-Br-cAMPS | More lipophilic than cAMP nih.gov | Bromine at C-8 position, Rp-phosphorothioate nih.gov |

| DB-cAMP | >20 times more lipophilic than cAMP researchgate.net | N6, O2'-dibutyryl groups researchgate.net |

| Sp-cAMPS | More lipophilic than cAMP biolog.de | Sp-phosphorothioate mdpi.com |

| 8-pCPT-cAMP | More lipophilic than 8-Br-cAMP d-nb.info | 4-Chlorophenylthio group at C-8 position nih.gov |

Table 2: Properties of Selected cAMP Analogs

| Compound Name | Primary Action | Membrane Permeability | Resistance to PDE |

| Sp-8-Br-cAMPS | PKA Activator caymanchem.com | High biolog.de | High biolog.decaymanchem.com |

| cAMP | PKA Activator | Low researchgate.netresearchgate.net | Low |

| 8-Br-cAMP | PKA Activator rndsystems.comthermofisher.com | Moderate nih.gov | Higher than cAMP rndsystems.com |

| Rp-8-Br-cAMPS | PKA Antagonist nih.gov | Moderate oup.com | High nih.gov |

| DB-cAMP | PKA Activator researchgate.net | High researchgate.net | Metabolized by esterases researchgate.net |

| 6-Bnz-cAMP | PKA Activator (EPAC-inactive) nih.gov | High researchgate.net | High researchgate.net |

| 8-pCPT-2'-O-Me-cAMP | EPAC Activator (PKA-inactive) nih.gov | High nih.gov | High nih.gov |

Applications in Cellular Proliferation, Differentiation, and Apoptosis Research

Modulation of Cell Growth and Cycle Progression

Sp-8-Br-cAMPS and its related analogs have demonstrated significant effects on cell growth and cycle progression, exhibiting both antiproliferative and, in some contexts, proliferative activities.

The antiproliferative properties of cAMP analogs have been observed across various cell types. Sp-8-Br-cAMPS has been shown to inhibit the proliferation of T cells. medchemexpress.com In a murine myeloid cell line dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF), the related compound 8-Br-cAMP was found to inhibit the entry of cells into the S phase of the cell cycle, thereby halting subsequent proliferation. nih.gov Research has also documented the antiproliferative and apoptotic effects of 8-Br-cAMP against various cancer cells. medchemexpress.com Studies using S49 mouse lymphoma cells revealed that 8-halogenated cAMP analogs, including 8-bromo-cAMP, could inhibit cell growth. nih.gov Furthermore, Sp-8-Br-cAMPS has been shown to inhibit Staphylococcal enterotoxin B (SEB)-induced T-cell activation in a dose-dependent manner. medchemexpress.com

| Cell Lineage/Type | Compound | Observed Effect | Reference |

|---|---|---|---|

| T Cells | Sp-8-Br-cAMPS (sodium) | Inhibits proliferation and activation. | medchemexpress.com |

| Murine Myeloid Cells (GM-CSF-dependent) | 8-Br-cAMP | Inhibits entry into S phase, blocking proliferation. | nih.gov |

| S49 Mouse Lymphoma Cells | 8-bromo-cAMP | Inhibits cell growth. | nih.gov |

| Esophageal Cancer Cells (Eca-109) | 8-Br-cAMP | Induces apoptosis. | medchemexpress.comebi.ac.uk |

In contrast to its common antiproliferative effects, 8-Br-cAMP has been observed to induce a proliferative response in an interleukin-3 (IL-3)-dependent leukemic cell line. stemcell.com This context-dependent effect highlights the complexity of cAMP signaling pathways, where the ultimate cellular outcome can be influenced by the specific cell type and the presence of other signaling molecules like growth factors.

Induction and Enhancement of Cellular Differentiation

The activation of PKA by Sp-8-Br-cAMPS and related compounds plays a crucial role in directing the differentiation of various cell types, from stem cells to more specialized lineages.

The generation of induced pluripotent stem (iPS) cells from somatic cells is often a low-efficiency process. nih.gov Research has shown that the cAMP analog 8-Br-cAMP can significantly enhance this efficiency. When used on human neonatal foreskin fibroblast (HFF1) cells, 8-Br-cAMP improved reprogramming efficiency by twofold. stemcell.comnih.gov A synergistic effect was observed when 8-Br-cAMP was combined with valproic acid, increasing the efficiency by up to 6.5-fold. stemcell.comnih.gov This enhancement is partly attributed to the transient downregulation of the p53 signaling pathway and the upregulation of cytokine-related pathways during the early stages of reprogramming. nih.gov

| Compound/Combination | Cell Type | Fold Increase in Reprogramming Efficiency | Reference |

|---|---|---|---|

| 8-Br-cAMP | Human Neonatal Foreskin Fibroblast (HFF1) | 2-fold | stemcell.comnih.gov |

| 8-Br-cAMP + Valproic Acid | Human Neonatal Foreskin Fibroblast (HFF1) | 6.5-fold | stemcell.comnih.gov |

The cAMP signaling pathway is involved in the differentiation of human mesenchymal stromal cells (hMSCs). utwente.nl Specifically, 8-Br-cAMP has been shown to promote osteoblastic differentiation. nih.gov Treating osteoblast-like MC3T3-E1 cells with 8-Br-cAMP for as little as one day resulted in enhanced alkaline phosphatase (ALP) activity and matrix mineralization, key indicators of osteogenesis. nih.gov This treatment also significantly increased the production and secretion of Vascular Endothelial Growth Factor (VEGF), which can promote angiogenesis, a critical process for bone regeneration. nih.gov Interestingly, in some contexts, strong PKA activation by 8-br-cAMP can lead to adipogenic differentiation, indicating that the strength of the signal can influence lineage commitment. utwente.nl

| Cell Type | Compound | Key Osteogenic Finding | Reference |

|---|---|---|---|

| MC3T3-E1 (Osteoblast-like cells) | 8-Br-cAMP | Enhanced ALP activity and matrix mineralization. | nih.gov |

| MC3T3-E1 (Osteoblast-like cells) | 8-Br-cAMP | Increased production of VEGF. | nih.gov |

| Human Mesenchymal Stromal Cells (hMSCs) | 8-br-cAMP | Can induce adipogenesis in osteogenic medium, suggesting PKA signal strength influences fate. | utwente.nl |

The cAMP signaling pathway is important for maturing human iPS cell-derived intestinal stem cells into functional intestinal epithelial cells. nih.gov Treatment with 8-bromo-cyclic adenosine (B11128) monophosphate (8-Br-cAMP) and 3-isobutyl-1-methylxanthine (IBMX), which activates cAMP signaling, markedly increased the expression levels of intestinal markers. nih.gov This protocol also enhanced the metabolic activities of key drug-metabolizing enzymes like CYP3A4, CYP2C9, and others, as well as the activity of important drug transporters, making these differentiated cells a more viable in vitro model for studying intestinal drug absorption. nih.gov

| Starting Cell Type | Compound(s) | Outcome | Reference |

|---|---|---|---|

| Human iPS Cell-derived Intestinal Stem Cells | 8-Br-cAMP and IBMX | Markedly increased expression of intestinal markers. | nih.gov |

| Human iPS Cell-derived Intestinal Stem Cells | 8-Br-cAMP and IBMX | Increased metabolic activity of CYP enzymes and drug transporters. | nih.gov |

Role in Programmed Cell Death Pathways

Sp-8-Br-cAMPS (sodium) exerts its pro-apoptotic effects primarily through the activation of the cAMP-dependent PKA pathway. This activation initiates a cascade of downstream events that ultimately converge on the cellular machinery responsible for dismantling the cell in an orderly fashion.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis by Sp-8-Br-cAMPS (sodium) is a multifaceted process that involves the modulation of key regulatory proteins, particularly those of the Bcl-2 family, and the activation of the caspase cascade.

One of the well-documented mechanisms involves the downregulation of the anti-apoptotic protein Mcl-1. In human B-precursor cells, activation of the cAMP signaling pathway by Sp-8-Br-cAMPS leads to a significant decrease in Mcl-1 expression. This effect is PKA-dependent, as the apoptotic effects of the Sp-isomer can be reversed by its antagonist, Rp-8-Br-cAMPS. nih.gov Research has shown that treatment with cAMP-elevating agents can result in a fourfold decline in Mcl-1 expression, while the levels of other Bcl-2 family members like Bcl-2, Bcl-xL, or the pro-apoptotic Bax remain largely unaffected. nih.gov

This targeted reduction of a key survival protein disrupts the delicate balance between pro- and anti-apoptotic factors, tipping the scales towards cell death. The loss of Mcl-1 unleashes pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of initiator caspases, such as caspase-9. These initiator caspases then activate executioner caspases, most notably caspase-3, which is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

| Cancer Cell Line | Key Molecular Event | Mediator | Outcome |

|---|---|---|---|

| Human B-precursor cells | Downregulation of Mcl-1 expression | PKA | Induction of apoptosis |

Interplay with Anti-apoptotic Signaling Cascades

The pro-apoptotic efficacy of Sp-8-Br-cAMPS (sodium) is further amplified by its ability to counteract the signaling of pro-survival pathways, most notably the PI3K/Akt and MAPK/ERK cascades. These pathways are often hyperactive in cancer cells, promoting proliferation and inhibiting apoptosis.

The cAMP/PKA pathway has been shown to exert an inhibitory effect on the PI3K/Akt signaling cascade. Akt, a serine/threonine kinase, is a central node in this pathway and promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets. The activation of PKA can interfere with Akt activation, thereby preventing the phosphorylation and inhibition of its downstream targets. This can lead to the activation of pro-apoptotic proteins and a sensitization of the cell to apoptotic stimuli.

Similarly, the MAPK/ERK pathway, which is typically associated with cell proliferation and survival, can be modulated by cAMP signaling. While the interaction is complex and can be cell-type dependent, some studies have shown that cAMP analogs can inhibit growth factor-induced activation of ERK in a PKA-dependent manner. For instance, in certain cell types, the cAMP analog 8-Br-cAMP has been observed to inhibit insulin-induced ERK activation, an effect that is reversed by a PKA inhibitor. By dampening the signals from these critical survival pathways, Sp-8-Br-cAMPS (sodium) can effectively lower the threshold for apoptosis induction in cancer cells.

| Anti-apoptotic Pathway | Effect of Sp-8-Br-cAMPS (sodium) / cAMP Signaling | Mediator | Consequence |

|---|---|---|---|

| PI3K/Akt | Inhibition of Akt activation | PKA | Promotion of apoptosis |

| MAPK/ERK | Inhibition of growth factor-induced ERK activation | PKA | Suppression of pro-survival signals |

Investigations into Angiogenesis and Tissue Remodeling Processes

Stimulation of Vascular Endothelial Growth Factor (VEGF) Production

A cornerstone of angiogenesis is the production of Vascular Endothelial Growth Factor (VEGF), a potent mitogen for endothelial cells. Research has consistently shown that elevating intracellular cAMP levels is a primary mechanism for inducing VEGF expression and secretion. Sp-8-Br-cAMPS, by acting as a stable cAMP mimetic, robustly stimulates VEGF production in various cell types, including vascular endothelial cells, smooth muscle cells, and fibroblasts.

The principal mechanism by which Sp-8-Br-cAMPS upregulates VEGF involves the canonical cAMP-PKA signaling pathway. Upon activation by Sp-8-Br-cAMPS, the catalytic subunits of PKA translocate to the nucleus. There, they phosphorylate and activate the cAMP Response Element-Binding protein (CREB). Activated CREB binds to a specific DNA sequence known as the cAMP Response Element (CRE), which is located in the promoter region of the VEGF gene. This binding event recruits transcriptional co-activators, initiating the transcription of VEGF mRNA and leading to a subsequent increase in VEGF protein synthesis and secretion. This pathway represents a direct and well-characterized link between cAMP signaling and the genetic regulation of this key angiogenic factor.

While the PKA-CREB axis is a major contributor, the dual-activator nature of Sp-8-Br-cAMPS allows for the investigation of parallel pathways. The Epac protein family (Epac1 and Epac2) represents an alternative cAMP-sensing pathway that operates independently of PKA. Studies utilizing selective agonists have dissected the relative contributions of PKA and Epac to VEGF secretion.

PKA-Dependent Pathway: Activation of PKA is primarily responsible for the transcriptional upregulation of the VEGF gene, as described above.

Epac-Dependent Pathway: Activation of Epac, which in turn activates the small GTPase Rap1, also contributes to VEGF secretion. The Epac-Rap1 pathway can influence VEGF expression and may also regulate post-transcriptional events, such as mRNA stability or the efficiency of the secretory machinery.

Experiments often show that while PKA activation provides the strongest induction of VEGF, the full effect observed with a broad activator like Sp-8-Br-cAMPS is a result of the synergistic or additive actions of both PKA and Epac pathways.

Table 1: Effect of Different cAMP Pathway Activators on VEGF Secretion in Endothelial Cells

This table illustrates typical experimental outcomes comparing the effect of Sp-8-Br-cAMPS with pathway-selective activators on VEGF protein levels in cell culture supernatant.

| Treatment Compound | Primary Target Pathway | Observed VEGF Secretion (Relative to Control) | Inferred Contribution |

|---|---|---|---|

| Control (Vehicle) | Baseline | 1.0x (Baseline) | N/A |

| Sp-8-Br-cAMPS | PKA and Epac | 4.5x - 5.0x | Combined effect of both pathways |

| 6-Bnz-cAMP (PKA-selective) | PKA | 3.0x - 3.5x | Major contribution from PKA-mediated transcription |

| 8-pCPT-2'-O-Me-cAMP (Epac-selective) | Epac | 1.5x - 2.0x | Significant but lesser contribution from Epac signaling |

| Sp-8-Br-cAMPS + H-89 (PKA inhibitor) | Epac (PKA blocked) | 1.6x - 2.1x | Isolates the contribution of the Epac pathway |

Promotion of Endothelial Cell Migration and Tubule Formation

Angiogenesis is a dynamic process that requires endothelial cells to migrate and organize into three-dimensional vascular networks. Sp-8-Br-cAMPS has been shown to directly promote these critical cellular behaviors. In in vitro wound-healing (scratch) assays and Boyden chamber migration assays, treatment with Sp-8-Br-cAMPS significantly enhances the migratory capacity of endothelial cells.

Furthermore, when endothelial cells are cultured on a basement membrane matrix like Matrigel, Sp-8-Br-cAMPS induces their differentiation and self-assembly into complex, capillary-like networks. This process, known as tubule formation or tube morphogenesis, is a hallmark of angiogenesis. Both PKA and Epac pathways are implicated in these events. The Epac-Rap1 pathway, in particular, is a key regulator of the cytoskeletal rearrangements and cell-cell junctions necessary for stable tube formation, while PKA contributes by regulating gene expression and cell proliferation.

Table 2: Quantification of In Vitro Angiogenesis (Matrigel Tubule Formation Assay)

This table summarizes representative data from a tubule formation assay, demonstrating the pro-angiogenic effects of Sp-8-Br-cAMPS on endothelial cells.

| Treatment Group | Total Tube Length (μm) | Number of Junctions | Interpretation |

|---|---|---|---|

| Control | 1250 ± 150 | 45 ± 8 | Basal level of cell organization |

| Sp-8-Br-cAMPS | 5800 ± 450 | 210 ± 20 | Potent induction of complex vascular networks |

| PKA-selective activator | 3100 ± 300 | 115 ± 15 | PKA pathway significantly promotes tubulogenesis |

| Epac-selective activator | 3950 ± 380 | 160 ± 18 | Epac pathway strongly drives cell organization and network formation |

Influence on Extracellular Matrix Remodeling and Cell Adhesion

For new vessels to sprout and invade surrounding tissue, the existing extracellular matrix (ECM) must be proteolytically degraded and remodeled. Sp-8-Br-cAMPS influences this process by modulating the expression and activity of key enzymes and adhesion molecules.

Research indicates that treatment with Sp-8-Br-cAMPS can increase the expression of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for degrading collagen and other ECM components, thereby clearing a path for migrating endothelial cells. This regulation often occurs at the transcriptional level through PKA-dependent mechanisms.

Simultaneously, cAMP signaling modulates cell adhesion, a process critical for providing traction during migration and establishing stable cell-cell contacts in the new vessel wall. The Epac-Rap1 pathway is a central player in regulating the function of integrins, the primary receptors for ECM proteins. Sp-8-Br-cAMPS can also influence the expression of cell adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1). This dual regulation of ECM-degrading enzymes and cell adhesion molecules demonstrates how the cAMP signaling activated by Sp-8-Br-cAMPS coordinates the complex interplay between endothelial cells and their microenvironment during tissue remodeling.

Impact on Immune Cell Function and Inflammatory Responses

Regulation of T-Lymphocyte Activation and Proliferation

Activation of PKA by Sp-8-Br-cAMPS has profound inhibitory effects on antigen-specific immune responses in peripheral T cells. nih.gov This regulation is crucial in controlling the intensity and duration of an immune response, preventing excessive inflammation and potential immunopathology.

Staphylococcal Enterotoxin B (SEB) is a superantigen that triggers a potent, polyclonal activation of T-lymphocytes, leading to a massive release of inflammatory cytokines. dntb.gov.uaplos.org Research demonstrates that Sp-8-Br-cAMPS is an effective inhibitor of this hyperactivation. The compound has been shown to suppress SEB-induced T-cell activation in a dose-dependent fashion. medchemexpress.com This inhibition extends to proliferative responses in both CD4+ and CD8+ T-cell subsets. nih.gov

Studies using Sp-8-Br-cAMPS have elucidated that the activation of PKA type I is a key mechanism for the negative regulation of T-cell responses. nih.gov The inhibitory effects are not a result of induced apoptosis (programmed cell death) of the T-cells and are reversible, as the inhibition can be countered by a PKA type I-selective cAMP antagonist. nih.gov This highlights a dynamic regulatory role for the cAMP-PKA pathway in tempering T-cell mediated immunity.

A primary consequence of SEB-induced T-cell activation is a "cytokine storm," which can have severe pathological consequences. dntb.gov.uaplos.org Sp-8-Br-cAMPS has been documented to significantly inhibit the production of a wide array of these critical T-cell cytokines. In a dose-dependent manner, Sp-8-Br-cAMPS suppresses the expression of key pro-inflammatory and immunomodulatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interleukin-4 (IL-4), following SEB stimulation. nih.govmedchemexpress.com

While IFN-γ, TNF-α, and IL-2 are characteristic of a Th1-type response, the inhibition of IL-4 and IL-5 demonstrates that the suppressive effect of PKA activation is not limited to a single T-helper subset but has a broad inhibitory action on T-cell effector functions. medchemexpress.comaai.org The inhibition of IL-2, a crucial cytokine for T-cell proliferation, is consistent with the anti-proliferative effects of the compound. nih.govnih.gov

| Cytokine | Effect of Sp-8-Br-cAMPS on SEB-Induced Expression | Mediating Pathway |

|---|---|---|

| IFN-γ | Inhibition | PKA-dependent |

| TNF-α | Inhibition | PKA-dependent |

| IL-2 | Inhibition | PKA-dependent |

| IL-4 | Inhibition | PKA-dependent |

| IL-5 | Inhibition | PKA-independent mechanism suggested for other cAMP analogs |

Effects on Innate Immune Responses in Experimental Organisms (e.g., Lepidoptera Larvae)

The regulatory role of the cAMP-PKA pathway extends to the innate immune system, as demonstrated by studies in invertebrate models such as the larvae of the Lepidopteran species Galleria mellonella (greater wax moth). nih.govtandfonline.comresearchgate.net These insects possess a sophisticated innate immune system with cellular and humoral components that share functional similarities with mammalian innate immunity. maynoothuniversity.ie The primary immune cells, or haemocytes, are responsible for key defense mechanisms like phagocytosis, encapsulation, and nodulation. jst.go.jpresearchgate.net

Research utilizing Sp-8-Br-cAMPS as a PKA activator has shown that it inhibits the "non-self" response of haemocytes. medchemexpress.com Specifically, activation of PKA by Sp-8-Br-cAMPS was found to inhibit the adhesion of haemocytes, a critical first step in many cellular immune reactions. researchgate.netmcgill.ca Furthermore, the compound inhibits the phagocytosis of bacteria, such as Xenorhabdus nematophila and Bacillus subtilis, and reduces the clearance of bacteria from the haemolymph, the insect's circulatory fluid. medchemexpress.com These findings in G. mellonella indicate that the cAMP-PKA signaling pathway acts as a negative regulator of innate cellular immunity, modulating haemocyte activity to control the inflammatory response. medchemexpress.comresearchgate.net

Interplay with Inflammatory Signaling Pathways Beyond PKA Activation

While the majority of the immunomodulatory effects of Sp-8-Br-cAMPS are attributed to the activation of PKA, the broader cAMP signaling network is more complex. rupress.org cAMP can also act independently of PKA, primarily through the Exchange protein activated by cAMP (Epac), which in turn activates the small GTPase Rap1. aai.orgoup.com

Studies have shown that Sp-8-Br-cAMPS is capable of activating both PKA and the Epac-Rap1 pathway. aai.org However, in monocytes, the potent suppression of LPS-induced TNF-α by Sp-8-Br-cAMPS was demonstrated to be mediated exclusively through PKA, as a specific Epac activator had no inhibitory effect. aai.org Similarly, in T-cells, the induction of the growth factor Amphiregulin by Sp-8-Br-cAMPS was blocked by a PKA inhibitor, indicating a PKA-dependent mechanism. oup.com

Interestingly, some cAMP-mediated effects in T-lymphocytes appear to occur via novel pathways independent of both PKA and Epac. For instance, the inhibition of IL-5 production by cAMP-elevating agents has been reported to persist even when PKA is blocked, and this inhibition does not seem to involve Rap1 activation, suggesting a distinct, yet-to-be-defined signaling cascade. aai.org Sp-8-Br-cAMPS has also been shown to interact with other signaling systems, such as by enhancing Ca2+ signaling, demonstrating significant cross-talk between major intracellular pathways. rupress.org This evidence indicates that while PKA is the principal effector for many of Sp-8-Br-cAMPS's anti-inflammatory actions, the compound's ability to engage other cAMP effectors like Epac, and the existence of novel PKA-independent pathways for certain cytokines, underscore the intricate nature of cAMP's role in regulating inflammation.

Explorations in Neurobiology and Ion Channel Physiology

Modulation of Neuronal Excitability and Synaptic Transmission

The cAMP-PKA pathway is a critical regulator of neuronal function, influencing both the intrinsic excitability of neurons and the efficacy of communication between them at synapses. Sp-8-Br-cAMPS has been instrumental in elucidating the specific contributions of this pathway to the modulation of ion channels that underpin these fundamental processes.

Voltage-dependent potassium (Kv) channels are key in shaping the action potential and regulating neuronal firing rates. Research using Xenopus oocytes has demonstrated that the cAMP pathway can modulate the function of these channels, though this regulation can be complex and dependent on the channel's structure.

In studies on the RCK1 potassium channel (a member of the Kv1 family), application of Sp-8-Br-cAMPS did not significantly alter the current amplitude of the wild-type (WT) channel. However, a significant modulatory effect was revealed upon the deletion of the channel's N-terminus (a mutant known as del-N). Exposing oocytes expressing the del-N mutant to Sp-8-Br-cAMPS resulted in a marked increase in current amplitude, suggesting that the N-terminus of the RCK1 channel contains an inhibitory domain that masks a site for cAMP-dependent modulation. researchgate.net This indicates that PKA activation can enhance potassium currents, but this effect is gated by the structural conformation of the channel protein itself. researchgate.net

Table 1: Effect of Sp-8-Br-cAMPS on RCK1 K+ Channel Current Amplitude

| Channel Type | Treatment | Effect on Current Amplitude (% of Control) | Reference |

|---|---|---|---|

| RCK1 (WT) | 0.5 mM Sp-8-Br-cAMPS | No significant change | researchgate.net |

| del-N (RCK1 N-terminus deletion) | 0.5 mM Sp-8-Br-cAMPS | 163% | researchgate.net |

Tetrodotoxin-resistant (TTX-R) sodium channels, particularly Nav1.8, are predominantly expressed in primary sensory neurons and are crucial for the upstroke of the action potential in these cells. nih.govsci-hub.se Their modulation is a key factor in nociceptive signaling and neuronal hyperexcitability associated with pain.

Studies investigating the role of the cAMP pathway on Nav1.8 have utilized the related compound 8-bromo-cAMP (8-Br-cAMP). In neonatal rat nodose ganglion neurons, application of 8-Br-cAMP was found to increase the peak TTX-R Nav1.8 current. nih.gov The maximal increase was observed at a concentration of 0.1 mM. Furthermore, this PKA activator produced a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels could open at more negative membrane potentials, thus increasing neuronal excitability. nih.gov The study's findings suggest that the effects of 8-Br-cAMP on Nav1.8 currents are mediated by the activation of both PKA and Protein Kinase C (PKC). nih.gov Given that Sp-8-Br-cAMPS is a potent PKA activator, it is implicated in similar regulatory actions on Nav1.8. caymanchem.com

Table 2: Modulation of Nav1.8 Current by 8-Br-cAMP

| Parameter | Effect of 0.1 mM 8-Br-cAMP | Implication | Reference |

|---|---|---|---|

| Peak Nav1.8 Current | Maximal increase | Enhanced sodium influx | nih.gov |

| Conductance-Voltage (G-V) Curve | Hyperpolarizing shift | Increased channel opening at lower potentials | nih.gov |

Crosstalk with Intracellular Calcium Dynamics and Oscillations

The interplay between cAMP and intracellular calcium ([Ca²⁺]i) signaling is a fundamental aspect of cellular information processing. Sp-8-Br-cAMPS has been used to demonstrate that elevated cAMP levels can directly influence [Ca²⁺]i dynamics, particularly oscillatory patterns. nih.gov

In studies using HEK cells, it was shown that elevating cAMP levels with Sp-8-Br-cAMPS was sufficient to enhance Ca²⁺ signaling. nih.govrupress.org When applied acutely to cells already exhibiting [Ca²⁺]i oscillations, Sp-8-Br-cAMPS significantly increased the frequency of the calcium spikes. nih.govrupress.org This potentiation of Ca²⁺ signaling by cAMP may result from the PKA-dependent phosphorylation of targets such as the inositol (B14025) 1,4,5-trisphosphate (InsP₃) receptor, which would increase the excitability of this intracellular calcium release channel. nih.gov This crosstalk mechanism allows for the integration of signals from Gs-coupled receptors (which produce cAMP) and Gq-coupled receptors (which produce InsP₃), providing a sophisticated level of signal integration within the cell. nih.govahajournals.org

Table 3: Effect of Sp-8-Br-cAMPS on Intracellular Ca²⁺ Oscillations

| Experimental Condition | Parameter Measured | Control Value (spikes/min) | Sp-8-Br-cAMPS Value (spikes/min) | Reference |

|---|---|---|---|---|

| HEK CaR cells during Ca²⁺ spiking | Spike Frequency | 1.94 ± 0.02 | 2.69 ± 0.03 | nih.govrupress.org |

| HEK CaR cells pre-treated before stimulation | Spike Frequency | 2.16 ± 0.04 | 2.73 ± 0.04 | nih.gov |

Role in Long-Term Potentiation (LTP) and Other Forms of Neuroplasticity

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. The cAMP/PKA signaling pathway is a well-established contributor to the late phase of LTP (L-LTP) and other forms of neuroplasticity. nih.govnih.gov

Research on hippocampal mossy fiber-CA3 synapses has shown that while acute stress can impair LTP, this impairment can be bypassed by the direct application of Sp-8-Br-cAMPS. nih.gov In hippocampal slices from stressed mice, where LTP was otherwise inhibited, Sp-8-Br-cAMPS induced a robust synaptic potentiation that was indistinguishable from that seen in control mice. nih.gov This finding indicates that the stress-induced deficit lies upstream of PKA activation, likely involving an over-activation of phosphodiesterases that degrade cAMP. nih.gov Direct activation of PKA with Sp-8-Br-cAMPS circumvents this issue and restores the plastic potential of the synapse. nih.gov

Furthermore, in nociceptive neurons, Sp-8-Br-cAMPS-AM (a membrane-permeant precursor) was found to induce long-lasting phosphorylation of ERK1/2, a kinase cascade involved in neuroplasticity and the 'learning' capabilities of sensory neurons. biologists.com This demonstrates that sustained cAMP signaling can trigger downstream pathways essential for long-term changes in neuronal function. biologists.com Studies using related PKA activators like Sp-cAMPS have confirmed that direct PKA activation is sufficient to induce a lasting potentiation of synaptic transmission. nih.gov

Table 4: Synaptic Potentiation Induced by Sp-8-Br-cAMPS in Hippocampal Slices

| Experimental Group | Treatment | fEPSP Amplitude (% of Baseline) | Reference |

|---|---|---|---|

| Control Mice | 100 µM Sp-8-Br-cAMPS | 158.2 ± 12.4% | nih.gov |

| Stressed Mice | 100 µM Sp-8-Br-cAMPS | 154.5 ± 9.3% | nih.gov |

Role in Metabolic and Endocrine System Research

Potentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) from Pancreatic Beta-Cells

The secretion of insulin from pancreatic β-cells in response to elevated blood glucose is a cornerstone of metabolic regulation. This process, known as glucose-stimulated insulin secretion (GSIS), is significantly amplified by signaling molecules like cAMP. Sp-8-Br-cAMPS, by mimicking the action of endogenous cAMP, has been pivotal in studying the molecular machinery that enhances insulin release. nih.govsemanticscholar.org

The primary intracellular effector for cAMP in many systems is PKA. Once activated, PKA phosphorylates a multitude of target proteins that facilitate the exocytosis of insulin-containing granules. bioscientifica.com Studies using Sp-8-Br-cAMPS have confirmed that direct activation of PKA is sufficient to trigger exocytosis. In cultured pancreatic duct epithelial cells, application of Sp-8-Br-cAMPS alone was shown to increase the rate of exocytosis, an effect that mirrors the action of agents that raise intracellular cAMP levels, such as forskolin. nih.govsemanticscholar.org This demonstrates that PKA acts as a key downstream effector of cAMP in the secretory pathway. nih.govsemanticscholar.org

The potentiation of insulin secretion by PKA involves several mechanisms, including the direct phosphorylation of proteins associated with the secretory granules and the modulation of ion channel activity to increase calcium (Ca²⁺) responsiveness. bioscientifica.com PKA can directly enhance the fusion of insulin granules with the plasma membrane, a critical step in insulin release. bioscientifica.comresearchgate.net

| Agent | Concentration | Fold Increase in Exocytosis (Mean ± SEM) | Cell Type | Reference |

|---|---|---|---|---|

| Sp-8-Br-cAMPS | Not Specified | 2.7 ± 0.3 | Dog Pancreatic Duct Epithelial Cells | nih.govsemanticscholar.org |

| Forskolin | 20 μM | 4.9 ± 0.6 | Dog Pancreatic Duct Epithelial Cells | nih.govsemanticscholar.org |

| 8-Br-cAMP | 1 mM | 4.0 ± 0.9 | Dog Pancreatic Duct Epithelial Cells | nih.govsemanticscholar.org |

While PKA was long considered the primary mediator of cAMP's effects, research has unveiled another crucial cAMP sensor: Exchange protein directly activated by cAMP (Epac). researchgate.net Both PKA and Epac are expressed in pancreatic β-cells and contribute to the potentiation of GSIS. researchgate.netnsf.gov A significant challenge for researchers has been to parse the specific roles of these two parallel pathways.

The use of selective cAMP analogs has been fundamental to this effort. Sp-8-Br-cAMPS is a potent activator of PKA. medchemexpress.com In contrast, other analogs, such as 8-pCPT-2'-O-Me-cAMP, are designed to selectively activate Epac proteins without significantly stimulating PKA. researchgate.netresearchgate.net By comparing the effects of these specific agonists, researchers can differentiate the downstream signaling cascades. For instance, studies have shown that while PKA activation enhances insulin exocytosis, Epac2 activation is also critical, particularly for the first phase of GSIS. researchgate.netresearchgate.net The use of PKA-specific inhibitors, like the Rp-isomer Rp-8-Br-cAMPS, further helps to isolate the effects of Epac. diabetesjournals.orgupstate.edu Research indicates that both pathways are required for the full potentiation of insulin secretion by incretin (B1656795) hormones like GLP-1. researchgate.net PKA activation appears to be crucial for phosphorylating components of the exocytotic machinery and modulating ion channels, while Epac contributes to the priming of insulin granules and mobilizing intracellular calcium stores. bioscientifica.comresearchgate.netnsf.gov

Regulation of Hormone Production and Secretion in Cellular Models

The influence of the cAMP/PKA pathway, often studied using Sp-8-Br-cAMPS or the related compound 8-Br-cAMP, extends beyond insulin to the regulation of other hormones.

In human placental cells, cAMP is a key regulator of human chorionic gonadotropin (hCG) production. Studies using the JEG-3 choriocarcinoma cell line, a model for placental trophoblasts, have demonstrated that treatment with 8-Br-cAMP markedly stimulates the synthesis and secretion of hCG. nih.govnih.gov This effect occurs at a pre-translational level, meaning it controls the very first step of protein production. nih.gov

Research has shown that 8-Br-cAMP treatment leads to a significant increase in the messenger RNA (mRNA) levels for both the alpha (α) and beta (β) subunits of hCG. nih.govebi.ac.uk Nuclear run-on assays revealed that this is due to an increased rate of gene transcription for both subunits. nih.gov This body of evidence establishes the cAMP/PKA pathway as a critical positive regulator of hCG gene expression and subsequent hormone secretion.

| Parameter | Treatment | Fold Increase | Cell Line | Reference |

|---|---|---|---|---|

| CG α and β mRNA Levels | 8-Br-cAMP | 15- to 30-fold | JEG-3 | nih.gov |

| CG α and β Gene Transcription Rate | 8-Br-cAMP | 4- to 6-fold | JEG-3 | nih.gov |

Modulation of Enzyme Activity and Substrate Phosphorylation (e.g., Tyrosine Hydroxylase)

PKA, when activated by Sp-8-Br-cAMPS, acts as a kinase, an enzyme that adds phosphate (B84403) groups to other proteins (a process called phosphorylation). This phosphorylation can dramatically alter the target protein's activity, localization, or stability.

One important enzyme regulated by this mechanism is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines like dopamine (B1211576) and norepinephrine. ebi.ac.uk Studies have shown that PKA-dependent phosphorylation regulates TH activity. In bovine adrenal chromaffin cells, treatment with 8-bromo-cAMP leads to the phosphorylation of TH. ebi.ac.uk More recent studies using advanced biosensors in sympathetic neurons have utilized the PDE-resistant analog Sp-8-Br-cAMPS to confirm that PKA-dependent phosphorylation increases in response to cAMP signaling. ahajournals.org This phosphorylation is crucial for the short-term regulation of catecholamine biosynthesis, demonstrating how the cAMP/PKA pathway can rapidly modulate neurotransmitter production by controlling the activity of key enzymes. ebi.ac.ukahajournals.org

Beyond TH, PKA phosphorylates a wide array of substrates. For example, research has shown that agents that increase cAMP, including 8-Br-cAMP, can induce the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3 (GSK-3), an enzyme involved in metabolism and gene expression. pnas.org This highlights the broad regulatory role of the PKA signaling pathway, which can be effectively probed using tools like Sp-8-Br-cAMPS.

Comparative Pharmacological Studies and Analog Specificity

Differentiation from Other Cyclic Nucleotide Agonists and Antagonists

Sp-8-Br-cAMPS is a synthetic analog of cyclic adenosine (B11128) monophosphate (cAMP) designed to selectively activate cAMP-dependent signaling pathways. Its specificity and mechanism of action can be highlighted by comparing it to other key cAMP analogs.

Sp-8-Br-cAMPS integrates the key structural features of two other well-established protein kinase A (PKA) activators: Sp-cAMPS and 8-Br-cAMP. caymanchem.com The "Sp" designation refers to the stereochemistry of the phosphorothioate (B77711) group, where a non-bridging oxygen in the cyclic phosphate (B84403) moiety is replaced by sulfur in the axial position. caymanchem.com This modification is characteristic of Sp-cAMPS and is known to confer resistance to hydrolysis by phosphodiesterases (PDEs). The "8-Br" component refers to the bromine atom substituted at the 8th position of the adenine (B156593) base, a feature of 8-Br-cAMP that increases the molecule's lipophilicity compared to native cAMP. biolog.de

By combining these two modifications, Sp-8-Br-cAMPS exhibits properties of both parent compounds. It functions as a potent PKA agonist, with a reported EC50 value of 1.5 µM for PKA activation. caymanchem.com Like 8-Br-cAMP, it is more lipophilic than cAMP, allowing for better membrane permeability. biolog.debiolog.de Furthermore, it inherits the metabolic stability of Sp-cAMPS, making it a more robust tool for long-duration cellular studies where the degradation of the analog could be a confounding factor. biolog.debiolog.de While 8-Br-cAMP is more lipophilic than cAMP, it is still susceptible to slow degradation by PDEs, a limitation that Sp-8-Br-cAMPS overcomes. biolog.de

| Compound | Key Structural Feature(s) | Primary Effect on PKA | Metabolic Stability (vs. PDEs) | Lipophilicity/Membrane Permeability |

|---|---|---|---|---|

| Sp-8-Br-cAMPS (sodium) | Sp-phosphorothioate and 8-bromo substitution | Agonist (EC50 = 1.5 µM) caymanchem.com | High (Resistant to hydrolysis) caymanchem.combiolog.de | High caymanchem.combiolog.de |

| Sp-cAMPS | Sp-phosphorothioate | Agonist | High (Resistant to hydrolysis) | Moderate |

| 8-Br-cAMP | 8-bromo substitution | Agonist (Ka = 0.05 µM) selleckchem.com | Low (Slowly metabolized) biolog.de | High (More lipophilic than cAMP) biolog.de |

The stereochemistry of the phosphorothioate group is critical to the biological activity of these analogs. While the Sp-isomer acts as an agonist, the corresponding Rp-diastereomer, Rp-8-Br-cAMPS, functions as a PKA antagonist. caymanchem.com In Rp-8-Br-cAMPS, the exocyclic sulfur substitution is in the equatorial position of the cyclophosphate ring. caymanchem.com This seemingly minor structural change completely inverts its function from an activator to an inhibitor of PKA. caymanchem.com Rp-8-Br-cAMPS acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of PKA, preventing the dissociation of the holoenzyme and subsequent activation of the catalytic subunits. biolog.de Like its Sp counterpart, Rp-8-Br-cAMPS is also resistant to hydrolysis by PDEs, making it a stable and effective inhibitor for cellular studies. caymanchem.com

The cAMP signaling pathway involves more than just PKA. Another key effector is the Exchange protein directly activated by cAMP (Epac). To dissect the specific contributions of PKA and Epac, researchers use analogs with selectivity for one over the other. Sp-8-Br-cAMPS is primarily considered a PKA activator. caymanchem.commedchemexpress.com In contrast, compounds like 8-pCPT-2'-O-Me-cAMP (also known as 8-CPT-2Me-cAMP) have been specifically designed as Epac-selective agonists. nih.govnih.gov

8-CPT-2Me-cAMP incorporates a 2'-O-methyl group on the ribose sugar, which confers high selectivity for Epac. nih.gov It binds to and activates Epac1 with high affinity (EC50 of 2.2 µM), while being a very weak activator of PKA. nih.govimmunomart.com This selectivity allows researchers to stimulate Epac-mediated pathways, such as Rap1 activation and calcium mobilization, without significantly engaging PKA-dependent signaling. nih.govnih.govimmunomart.com Therefore, using Sp-8-Br-cAMPS and 8-CPT-2Me-cAMP in parallel experiments enables the clear differentiation between PKA-dependent and Epac-dependent cellular responses.

| Compound | Primary Molecular Target | Functional Activity | Primary Research Use |

|---|---|---|---|

| Sp-8-Br-cAMPS (sodium) | Protein Kinase A (PKA) | Agonist/Activator caymanchem.commedchemexpress.com | Studying PKA-dependent pathways with a stable, cell-permeable tool. |

| Rp-8-Br-cAMPS | Protein Kinase A (PKA) | Antagonist/Inhibitor caymanchem.com | Inhibiting PKA activation to confirm PKA-dependency of a response. |

| 8-CPT-2Me-cAMP | Exchange protein activated by cAMP (Epac) | Selective Agonist/Activator nih.govimmunomart.com | Isolating and studying Epac-mediated signaling pathways. |

Advantages of Sp-8-Br-cAMPS (sodium) in Dissecting cAMP Signaling Pathways

The specific chemical modifications in Sp-8-Br-cAMPS provide significant technical advantages for the experimental investigation of cAMP signaling.

A primary challenge in studying second messenger signaling is the rapid degradation of signaling molecules by enzymes such as phosphodiesterases (PDEs). Native cAMP and some of its analogs, including 8-Br-cAMP, are substrates for these enzymes. biolog.de The phosphorothioate modification in Sp-8-Br-cAMPS renders the cyclic phosphate ring resistant to cleavage by PDEs. caymanchem.comcaymanchem.com This metabolic stability ensures that the effective concentration of the agonist remains constant over longer experimental periods, providing more reliable and reproducible results without the potential side effects from metabolic byproducts. biolog.de

For an analog to be effective in studying cellular processes, it must be able to cross the plasma membrane to reach its intracellular targets. Unmodified cAMP penetrates cells poorly. researchgate.net The bromine substitution at the 8-position of the adenine ring, combined with the phosphorothioate group, significantly increases the lipophilicity of Sp-8-Br-cAMPS. caymanchem.combiolog.de This enhanced lipophilicity allows the molecule to readily permeate cell membranes, making it a highly effective tool for interrogating cAMP-dependent pathways in intact, living cells. biolog.demedchemexpress.com This contrasts with less lipophilic analogs that may require higher extracellular concentrations or alternative delivery methods to achieve a sufficient intracellular effect.

Identification of Context-Dependent Agonistic or Antagonistic Properties

The pharmacological activity of 8-bromo-adenosine-3',5'-cyclic monophosphorothioate (8-Br-cAMPS) as either an agonist or an antagonist of protein kinase A (PKA) is not context-dependent but is instead determined by the specific stereoisomer of the molecule. The two diastereoisomers, Sp-8-Br-cAMPS and Rp-8-Br-cAMPS, arise from the chirality at the phosphorus atom and exhibit distinct and opposing effects on PKA activity.

The Sp-isomer, Sp-8-Br-cAMPS, consistently functions as a PKA agonist. It is a cell-permeable analog of cyclic AMP (cAMP) that effectively activates PKA. medchemexpress.commedchemexpress.comcaymanchem.com This activation occurs because Sp-8-Br-cAMPS mimics the structure of cAMP and binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.

In contrast, the Rp-isomer, Rp-8-Br-cAMPS, acts as a competitive antagonist of PKA. researchgate.netresearchgate.netmedchemexpress.com It binds to the cAMP binding sites on the PKA regulatory subunits but fails to induce the conformational change necessary for the dissociation and activation of the catalytic subunits. medchemexpress.com By occupying these sites, Rp-8-Br-cAMPS effectively blocks the binding of cAMP and prevents the activation of PKA. medchemexpress.com

Research findings have consistently demonstrated this stereospecificity. For instance, studies on natural killer (NK) cell-mediated cytotoxicity have shown that the inhibitory effects of the PKA agonist ((Sp)-8-Br) can be counteracted by the corresponding antagonist ((Rp)-8-Br). researchgate.net Similarly, the antidepressant-like effects of the PKA activator 8-Br-cAMP in forced swim tests were antagonized by co-treatment with the selective PKA inhibitor Rp-cAMPS. nih.gov

The distinct roles of these isomers are crucial for researchers studying cAMP-PKA signaling pathways, as they provide precise tools to either stimulate or inhibit PKA activity. The stability of these phosphorothioate analogs against hydrolysis by phosphodiesterases makes them particularly useful for prolonged experimental conditions. caymanchem.combiolog.de

The following table summarizes the distinct pharmacological properties of the Sp- and Rp-isomers of 8-Br-cAMPS based on research findings.

| Isomer | Pharmacological Activity | Mechanism of Action |

| Sp-8-Br-cAMPS | PKA Agonist | Binds to and activates PKA, mimicking the effect of cAMP. medchemexpress.commedchemexpress.comcaymanchem.com |

| Rp-8-Br-cAMPS | PKA Antagonist | Competitively binds to the cAMP binding sites on PKA regulatory subunits, preventing activation. researchgate.netresearchgate.netmedchemexpress.com |

This clear division of activity based on stereochemistry underscores the importance of isomeric purity when investigating the effects of 8-Br-cAMPS in biological systems.

Table of Compounds Mentioned

Advanced Research Methodologies and Future Directions

Integration with Genetically Encoded cAMP and PKA Biosensors for Spatiotemporal Studies

The development of genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), has revolutionized the study of intracellular signaling. These sensors allow for real-time visualization of cAMP dynamics and PKA activity within living cells. Sp-8-Br-cAMPS is frequently used in conjunction with these biosensors to validate their function and to probe the downstream consequences of sustained PKA activation.

A-Kinase Activity Reporters (AKARs) are a prominent class of PKA biosensors. rupress.org They consist of a PKA-specific substrate and a phosphoamino-acid-binding domain flanked by a FRET pair of fluorescent proteins. PKA activation, for instance by Sp-8-Br-cAMPS, leads to phosphorylation of the substrate, causing a conformational change in the biosensor and a corresponding change in FRET signal. This synergy allows researchers to visualize the specific timing and location of PKA activity initiated by the analog. For example, studies have used the PDE-resistant analog Sp-8-Br-cAMPS-AM, a highly cell-permeable version of the compound, to induce a long-lasting increase in PKA activity, which is then monitored by the AKAR biosensor. rupress.org This approach is critical for understanding how different stimuli, mimicked or modulated by Sp-8-Br-cAMPS, are translated into specific phosphorylation events in distinct subcellular compartments, such as the cytosol or at the outer mitochondrial membrane.

Development and Application of Prodrug Strategies for Enhanced Cell Permeability and Bioactivity (e.g., pAB Esters)

A significant challenge in utilizing charged molecules like cyclic nucleotides is their poor membrane permeability. researchgate.net While Sp-8-Br-cAMPS is more lipophilic than cAMP, strategies to further enhance its delivery into cells have been developed, leading to more potent and efficient activation of intracellular targets. Prodrugs are inactive derivatives that are converted into the active compound by intracellular enzymes.

One common strategy involves the use of acetoxymethyl (AM) esters. Sp-8-Br-cAMPS-AM is a precursor that readily crosses the cell membrane. biolog.de Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active Sp-8-Br-cAMPS, which is then trapped within the cell due to its restored charge. biolog.de This method significantly increases the intracellular concentration of the analog. For instance, the highly cell-permeable Sp-8-Br-cAMPS-AM was found to be approximately 135 times more potent in eliciting a response compared to the parent Sp-8-Br-cAMPS compound, highlighting the efficacy of this prodrug approach. rupress.org

Another advanced prodrug strategy employs para-acetoxybenzyl (pAB) esters. This chemistry has been used to create highly membrane-permeable derivatives of related cAMP phosphorothioate (B77711) antagonists, such as Rp-8-Br-cAMPS. acs.orgsigmaaldrich.com These pAB-ester prodrugs have demonstrated high efficiency in crossing cell membranes and acting with potent, micromolar or even nanomolar, efficacy in living cells. sigmaaldrich.com The development of such sophisticated prodrugs for activators like Sp-8-Br-cAMPS holds promise for achieving even greater control and potency in experimental systems.

| Prodrug Strategy | Mechanism of Action | Advantage | Example Compound |

| Acetoxymethyl (AM) Ester | The uncharged AM-ester derivative crosses the cell membrane and is cleaved by intracellular esterases to release the active, charged analog, trapping it inside the cell. biolog.de | Significantly enhances intracellular concentration and potency. rupress.org | Sp-8-Br-cAMPS-AM |

| para-Acetoxybenzyl (pAB) Ester | The pAB-ester derivative enhances membrane permeability. Intracellular esterases cleave the ester to release the active compound. acs.orgsigmaaldrich.com | High membrane permeability leading to potent (micromolar to nanomolar) intracellular activity. sigmaaldrich.com | Rp-8-Br-cAMPS-pAB |

Utilization in High-Throughput Screening Platforms for Novel Drug Target Identification

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify modulators of a specific biological pathway or target. accscience.com Sp-8-Br-cAMPS and its antagonist counterpart, Rp-8-Br-cAMPS, are valuable tools in the development and execution of HTS assays for the cAMP/PKA pathway. These assays can be designed to find either new activators (agonists) or inhibitors (antagonists) of PKA signaling.

For instance, HTS assays have been developed to screen for modulators of PKA by measuring the interaction between its regulatory (R) and catalytic (C) subunits. nih.gov In an antagonist-mode screen, a fixed concentration of a PKA activator (like cGMP or a cAMP analog) is used to promote the dissociation of the R and C subunits. The assay then screens for compounds that can prevent this dissociation. The PKA antagonist Rp-8-Br-cAMPS has been used as a positive control in such screens to validate the assay's ability to detect inhibitors. nih.gov The robustness of these assays, often measured by the Z'-factor, demonstrates their suitability for large-scale screening. nih.gov By using Sp-8-Br-cAMPS to set a baseline of PKA activation, HTS platforms can effectively screen for novel compounds that either enhance or inhibit this effect, potentially identifying new therapeutic leads that target the PKA signaling cascade. Such screens can be applied to diverse areas, from cancer therapeutics to immunology. accscience.comnih.gov

Elucidation of Compartmentalized cAMP Signaling Effects on Mitochondrial Function and Other Organellar Processes

The concept of compartmentalization is central to modern understanding of cAMP signaling. The idea that cAMP signals are not uniform throughout the cell but are confined to specific microdomains allows for a single second messenger to regulate a multitude of distinct cellular processes. medchemexpress.com Mitochondria are a key example of an organelle with its own distinct cAMP signaling machinery.

Research has shown that mitochondria contain components of the cAMP signaling cascade, including soluble adenylyl cyclase (sAC), PKA, and A-Kinase Anchoring Proteins (AKAPs). plos.org The inner mitochondrial membrane is generally impermeable to cytosolic cAMP, suggesting that mitochondrial cAMP pools can be regulated independently. plos.org Sp-8-Br-cAMPS has been instrumental in probing the function of PKA within these compartments. By using this PDE-resistant analog, researchers can bypass the complexities of endogenous cAMP production and directly stimulate PKA. Studies using FRET biosensors targeted to the outer mitochondrial membrane (OMM) have employed Sp-8-Br-cAMPS to demonstrate PKA-dependent phosphorylation events specifically at this location. nih.gov This approach helps to unravel how mitochondrial PKA activity, which can be modulated by Sp-8-Br-cAMPS, influences critical mitochondrial processes such as dynamics (fission and fusion), metabolism, and the regulation of apoptosis.

Systems Biology Approaches to Map Downstream Effectors and Network Interactions

Systems biology aims to understand the larger picture of cellular processes by integrating complex datasets from genomics, proteomics, and metabolomics. When a cell is treated with Sp-8-Br-cAMPS, the resulting activation of PKA triggers a cascade of phosphorylation events, leading to widespread changes in protein activity and gene expression. Mapping these changes provides a comprehensive view of the PKA signaling network.

Quantitative proteomics is a powerful systems-level approach used in this context. acs.org Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) labeling followed by mass spectrometry can be used to compare the proteomes of cells in a basal state versus those treated with a cAMP analog. acs.org By applying this method to cells with and without functional PKA, researchers can identify proteins whose expression or phosphorylation state is specifically regulated by the PKA pathway activated by the analog. This allows for the creation of extensive maps of downstream effectors. Furthermore, computational modeling can be employed to simulate the dynamics of the cAMP pathway. gilbertodenucci.com Mathematical models can be developed that describe how modulation of cAMP levels, for example by an agent like Sp-8-Br-cAMPS, affects downstream events like the phosphorylation of transcription factors (e.g., CREB) and subsequent gene expression. gilbertodenucci.com These systems-level investigations are crucial for understanding the global impact of PKA activation and for identifying novel nodes in the signaling network that could be targeted therapeutically.

Methodological Considerations for Accurate Intracellular Analog Quantification in Intact Cells

To fully understand the dose-dependent effects of Sp-8-Br-cAMPS, it is crucial to accurately measure its concentration inside the cell. However, quantifying intracellular nucleotide analogs presents several challenges.

Enzyme immunoassays (EIAs), commonly used to measure endogenous cAMP, can be problematic for quantifying analogs due to cross-reactivity. The antibodies used in these kits may bind to the analog, leading to inaccurate measurements of the endogenous nucleotide. nih.gov Studies have shown that the Sp-isomer of cAMPS analogs can interfere with some cAMP immunoassays. nih.gov

Q & A

Q. How should contradictory findings between in vitro and in vivo Sp-8-Br-cAMPS studies be addressed in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.